![molecular formula C11H12ClN3O B14038637 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14038637.png)
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol is a chemical compound with a unique structure that includes an imidazo[1,5-a]pyrazine ring system
Méthodes De Préparation
The synthesis of 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol typically involves the following steps:
Formation of the Imidazo[1,5-a]pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorine Atom: Chlorination reactions are used to introduce the chlorine atom at the desired position on the imidazo[1,5-a]pyrazine ring.
Formation of the Cyclobutanol Moiety: This involves the formation of the cyclobutanol ring, which can be achieved through various synthetic routes, including cyclization reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol involves its interaction with specific molecular targets. The imidazo[1,5-a]pyrazine ring system can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atom and the cyclobutanol moiety can also play a role in modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol include:
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone: This compound has a similar structure but lacks the methyl group on the cyclobutanol ring.
3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanone: This compound has a ketone group instead of the hydroxyl group on the cyclobutanol ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12ClN3O |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C11H12ClN3O/c1-11(16)4-7(5-11)10-14-6-8-9(12)13-2-3-15(8)10/h2-3,6-7,16H,4-5H2,1H3 |
Clé InChI |
GVPACKHNVQCYPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)C2=NC=C3N2C=CN=C3Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



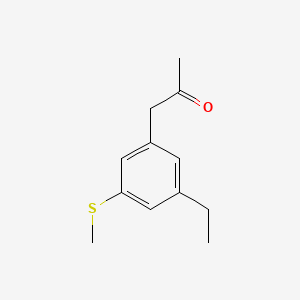

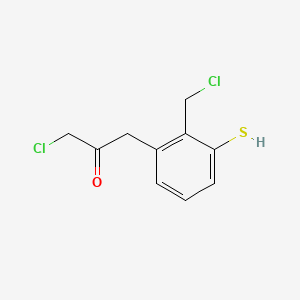
![5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B14038569.png)
![8-(Trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14038574.png)
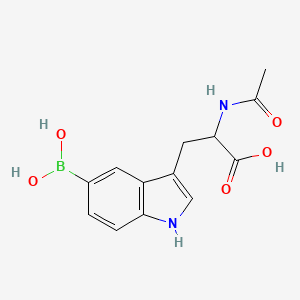
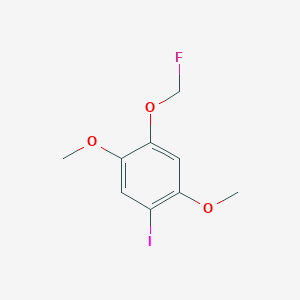
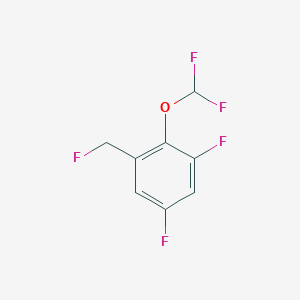
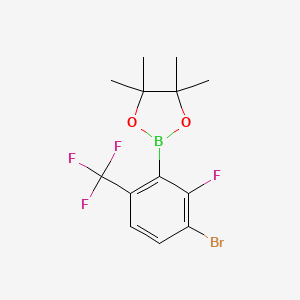
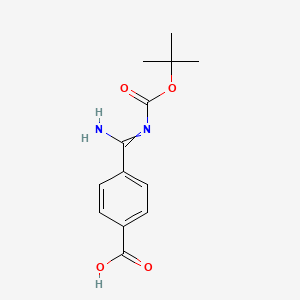

![Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate](/img/structure/B14038609.png)

